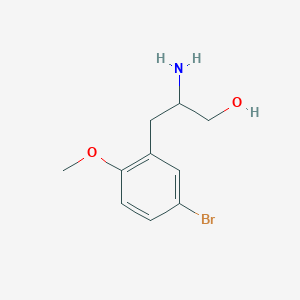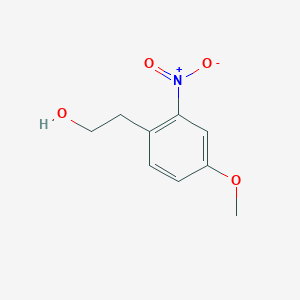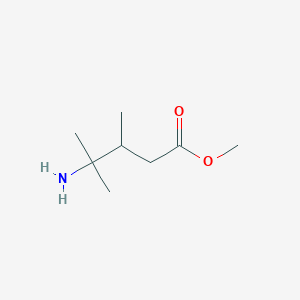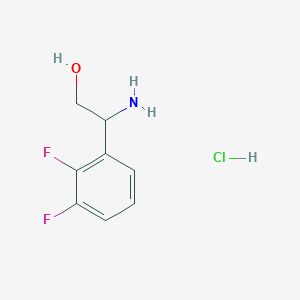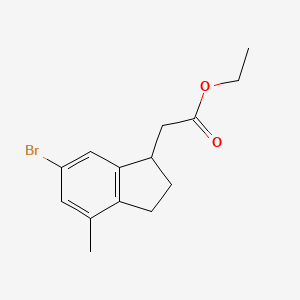
ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters. It features a brominated indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the bromine atom and the ester functional group makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
-
Bromination of 4-methyl-2,3-dihydro-1H-indene: : This step involves the bromination of 4-methyl-2,3-dihydro-1H-indene using bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Esterification: : The brominated intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromine atom in ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
-
Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohol.
-
Oxidation Reactions: : Oxidation of the indene moiety can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Major Products
Substitution: Various substituted ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetates.
Reduction: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)ethanol.
Oxidation: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate derivatives with carboxylic acid or ketone functionalities.
Applications De Recherche Scientifique
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
-
Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can be compared with other brominated indene derivatives and esters:
Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Ethyl 2-(6-chloro-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate:
The unique combination of the bromine atom and the ester group in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17BrO2 |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H17BrO2/c1-3-17-14(16)7-10-4-5-12-9(2)6-11(15)8-13(10)12/h6,8,10H,3-5,7H2,1-2H3 |
Clé InChI |
OZURUMSYNJLNJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCC2=C1C=C(C=C2C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
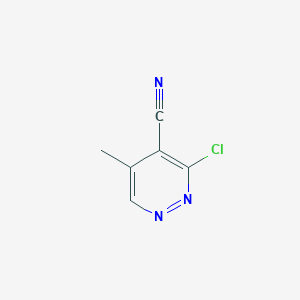
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
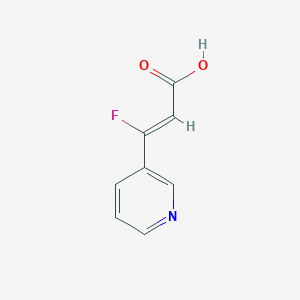
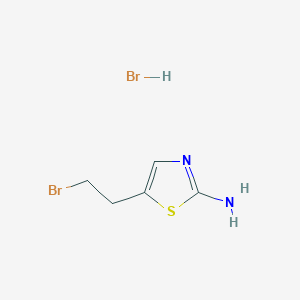
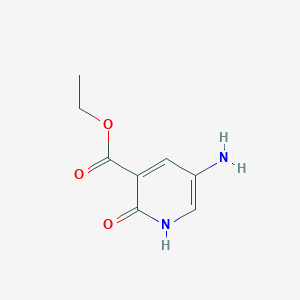
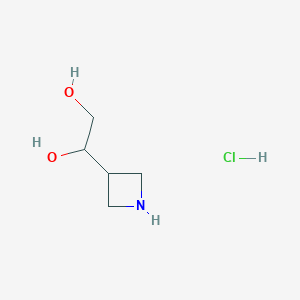
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
